molecular formula C27H31N5O5S B123626 YM 60828 CAS No. 179755-65-8

YM 60828

Katalognummer: B123626
CAS-Nummer: 179755-65-8
Molekulargewicht: 537.6 g/mol
InChI-Schlüssel: NPBKHEMDWREFJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ym60828: ist eine synthetische Verbindung, die für ihre potente Hemmung des humanen Faktor Xa bekannt ist, was sie zu einem wertvollen Antikoagulans macht. Sie wird hauptsächlich zur Behandlung von venösen thromboembolischen Erkrankungen eingesetzt. Ym60828 zeichnet sich durch seine hohe Affinität zu Faktor Xa und seine Fähigkeit aus, die Thrombozytenaggregation zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Ym60828 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung spezifischer aromatischer und heterocyclischer Verbindungen beinhalten. Die Synthese beinhaltet typischerweise die Verwendung von Reagenzien wie Amidinen und Sulfonamiden unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ym60828 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung und Kristallisation, um das Endprodukt in seiner Dihydrochloridform zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ym60828 is synthesized through a series of chemical reactions involving the coupling of specific aromatic and heterocyclic compounds. The synthesis typically involves the use of reagents such as amidines and sulfonamides under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Ym60828 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ym60828 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Ym60828 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Structure and Mechanism of Action

YM 60828 is chemically characterized as N[4[(1acetimidoyl4piperidyl)oxy]phenyl]N[(7amidino2naphthyl)methyl]sulfamoyl]N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl] acetic acid dihydrochloride. Its mechanism of action involves selective inhibition of factor Xa, leading to the disruption of thrombin generation and subsequent clot formation. Notably, it does not significantly affect thrombin activity, making it a targeted anticoagulant with a favorable safety profile compared to traditional anticoagulants like heparin and warfarin .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including oral bioavailability of approximately 20.3% in animal models. Following oral administration, it significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (APTT), demonstrating its efficacy as an anticoagulant agent .

Antithrombotic Activity

This compound has been extensively studied for its antithrombotic effects in various experimental models:

  • In Vivo Studies : In animal models, this compound has shown significant antithrombotic activity. For instance, in a study involving electrically-induced carotid artery thrombosis in rats, the compound demonstrated superior performance compared to other antithrombotic agents like ticlopidine and aspirin. It significantly reduced the incidence of occlusion and improved arterial patency when administered orally .
  • Comparative Efficacy : In head-to-head comparisons with established anticoagulants such as heparin and argatroban, this compound exhibited a lower incidence of bleeding complications while maintaining effective antithrombotic properties. This is particularly important for clinical applications where bleeding risk is a significant concern .

Safety Profile

The safety profile of this compound has been highlighted in several studies, indicating that it is associated with fewer bleeding complications compared to conventional anticoagulants. The risk-benefit ratio is notably favorable, suggesting that this compound could be a safer alternative for patients requiring long-term anticoagulation therapy .

Clinical Implications

Recent studies have explored the implications of this compound in clinical settings:

  • Cardiovascular Health : A study assessing the compound's effectiveness alongside aspirin in patients at risk for cardiovascular events showed promising results. The combination therapy led to a reduction in adverse cardiovascular outcomes without significantly increasing the risk of major bleeding .
  • Long-Term Use : Ongoing research is evaluating the long-term safety and efficacy of this compound in various patient populations, including those with chronic conditions that predispose them to thrombotic events.

Wirkmechanismus

Ym60828 exerts its effects by selectively inhibiting human factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, Ym60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism involves high-affinity binding to the active site of factor Xa, with minimal effects on thrombin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von Ym60828: Ym60828 ist einzigartig durch seine hohe Affinität zu Faktor Xa und seine Fähigkeit, die Thrombozytenaggregation zu hemmen, ohne Thrombin signifikant zu beeinflussen. Diese selektive Hemmung macht es zu einer wertvollen Verbindung bei der Entwicklung von Antikoagulanzien .

Biologische Aktivität

YM-60828 is a synthetic compound developed as a potent inhibitor of human factor Xa, which plays a crucial role in the coagulation cascade. This article presents an overview of its biological activity, including its anticoagulant properties, pharmacokinetics, and comparative efficacy against other anticoagulants.

YM-60828 exhibits high affinity for factor Xa, with an inhibition constant (K_i) of 1.3 nM, while showing minimal effect on thrombin (K_i > 100 μM). It effectively inhibits factor Xa in the prothrombinase complex with an IC50 value of 7.7 nM, suggesting its potential as a targeted anticoagulant therapy . The compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (APTT) at low concentrations (0.10, 0.21, and 0.24 µM), indicating its efficacy in inhibiting the coagulation process .

Antithrombotic Effects

In various animal models, YM-60828 has demonstrated significant antithrombotic effects:

  • Venous Thrombosis Model : The ID50 values for YM-60828 were found to be 0.0081 mg/kg, which is substantially lower than those for heparin (6.3 IU/kg) and dalteparin (4.7 IU/kg) when administered intravenously .
  • Carotid Artery Thrombosis Model : In studies involving electrically-induced thrombosis in rats, YM-60828 improved arterial patency and delayed thrombus formation compared to standard treatments like heparin and argatroban .

Pharmacokinetics

The pharmacokinetic profile of YM-60828 indicates a bioavailability of approximately 20.3% following oral administration at a dose of 3 mg/kg. Plasma concentrations reached around 788 ± 167 ng/ml one hour post-administration . This profile suggests that YM-60828 could be used effectively as an oral anticoagulant.

Comparative Efficacy

A comparative analysis of YM-60828 with other anticoagulants reveals its advantages:

Anticoagulant ID50 (mg/kg) ED2 (mg/kg) ED2/ID50 Ratio
YM-608280.00810.76>30
Argatroban0.0110.081>10
Heparin6.3 IU/kg18 IU/kg<1
Dalteparin4.7 IU/kg25 IU/kg<1

This table illustrates that YM-60828 achieves significant antithrombotic efficacy with relatively lower prolongation of bleeding time compared to other agents, making it a promising candidate for clinical use .

Case Studies and Clinical Implications

Research has shown that YM-60828 can exert its antithrombotic effects without significantly increasing bleeding risk, which is a common concern with many anticoagulants. For instance, in studies comparing bleeding times among various agents, the ratio of ED2/ID50 for YM-60828 was found to be markedly higher than that for heparin and other traditional anticoagulants . This characteristic positions YM-60828 as a potentially safer alternative for patients requiring anticoagulation therapy.

Eigenschaften

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBKHEMDWREFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430967
Record name YM-60828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179755-65-8
Record name YM-60828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.